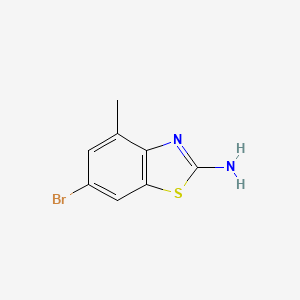

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

説明

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound with the molecular formula C8H7BrN2S. It is part of the benzothiazole family, which is known for its diverse chemical reactivity and broad spectrum of biological activities . This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-4-methyl-1,3-benzothiazol-2-amine involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2. This method is efficient and yields high purity products under mild conditions . Another approach involves the bromination of 4-methyl-1,3-benzothiazol-2-amine using liquid bromine in acetic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-Bromo-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzothiazole ring .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

6-Bromo-4-methyl-1,3-benzothiazol-2-amine has been explored for its potential as an anticancer agent. Research indicates that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this benzothiazole derivative have shown IC50 values ranging from 3.5 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, outperforming standard chemotherapeutic agents like etoposide .

Mechanism of Action

The mechanism of action involves interaction with biological targets such as tubulin, leading to disruption of microtubule dynamics and induction of apoptosis in cancer cells . Molecular docking studies reveal strong binding interactions between these compounds and tubulin, suggesting their potential as tubulin-targeting therapies .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that related benzothiazole derivatives possess antibacterial properties against various pathogens, making them candidates for developing new antibiotics .

Chemical Biology

Enzyme Inhibition Studies

The compound serves as a useful probe in chemical biology for studying enzyme mechanisms and protein interactions. Its unique structure allows it to interact selectively with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Materials Science

Organic Semiconductors and LEDs

In materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are favorable for applications in optoelectronics due to its ability to form stable thin films with good charge transport characteristics.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives including this compound revealed that these compounds significantly inhibited cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Properties

Research investigating the antibacterial activity of benzothiazole derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests potential for development into therapeutic agents against resistant bacterial strains .

作用機序

The mechanism of action of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

Similar Compounds

- 2-Amino-6-bromo-4-methylbenzothiazole

- 6-Bromo-2-methyl-1,3-benzothiazole

- 6-Bromo-2-hydrazino-1,3-benzothiazole

- 6-Bromo-3-(prop-2-yn-1-yl)benzothiazol-2(3H)-imine

Uniqueness

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

This compound is characterized by its unique structure which includes a bromine atom and a methyl group attached to a benzothiazole ring. This structural configuration is significant for its biological activity.

Anticonvulsant Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit anticonvulsant properties. In studies involving various benzothiazole derivatives, compounds were evaluated for their efficacy in reducing seizure activity in animal models. The findings suggest that these compounds interact with central nervous system (CNS) pathways, potentially modulating neurotransmitter release and receptor activity .

Neurotoxicity and Safety Profile

Studies have shown that many benzothiazole derivatives, including this compound, do not exhibit significant neurotoxicity or liver toxicity. In a series of tests measuring neurotoxic effects and liver enzyme levels, the compound demonstrated a favorable safety profile compared to other known anticonvulsants .

The mechanism through which this compound exerts its biological effects may involve modulation of GABAergic and glutamatergic systems in the CNS. This modulation is critical for controlling seizure activities and may also play a role in other neurological disorders .

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylbenzothiazole followed by amination processes. Various synthetic routes have been explored to enhance yield and purity. The following table summarizes key synthetic methods:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 85 | High yield under controlled conditions |

| Amination | NH₂OH (Hydroxylamine) | 90 | Efficient conversion |

| Microwave-Assisted Synthesis | Various solvents | 95 | Reduces reaction time significantly |

Study on Anticonvulsant Properties

A study published in Acta Pharmaceutica evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that this compound showed significant reduction in seizure duration compared to control groups .

Neurotoxicity Assessment

In another research effort focused on neurotoxicity assessment, compounds were subjected to behavioral tests in rodents. The results demonstrated no significant adverse effects on locomotor activity or cognitive functions at therapeutic doses of this compound .

特性

IUPAC Name |

6-bromo-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNDRYGENLEDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589442 | |

| Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681126-45-4 | |

| Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。